molecular formula C36H28O3P2 B1446799 Bis[2-[(oxo)diphenylphosphino]phenyl] Ether CAS No. 808142-23-6

Bis[2-[(oxo)diphenylphosphino]phenyl] Ether

Cat. No.: B1446799
CAS No.: 808142-23-6
M. Wt: 570.6 g/mol
InChI Key: ATTVYRDSOVWELU-UHFFFAOYSA-N
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Description

“Bis[2-[(oxo)diphenylphosphino]phenyl] Ether”, also known as DPEphos or DPEPO, is a wide bite angle diphosphine ligand used in inorganic and organometallic chemistry . It is one of the most popular large band-gap materials used to host blue TADF-based OLEDs .


Synthesis Analysis

The synthesis of “this compound” involves purification by sublimation .


Molecular Structure Analysis

The molecular formula of “this compound” is C36H28O3P2 . It has a molecular weight of 570.55 .


Chemical Reactions Analysis

“this compound” is used as a ligand in various inorganic reactions . One such reaction involves the preparation of copper(I) dimethylamino phosphine phenyl ether complexes .


Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a melting point of 280°C . It is soluble in chloroform .

Scientific Research Applications

Hydrothermal Synthesis

Bis[(2—diphenylphosphino)phenyl]ether dioxide, a derivative of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, can be effectively synthesized using a hydrothermal method. This approach is more efficient, simpler, and environmentally friendlier compared to traditional techniques, yielding high-purity products in greater quantities (Xiu, 2007).

Photophysical and Electrochemical Properties

Bis[(2-diphenylphosphino)phenyl] ether, also referred to as POP, has been used in the study of heteroleptic [Cu(NN)(PP)]+ complexes, involving a comprehensive investigation of their electronic and structural properties. These complexes, significant in areas like electroluminescent devices and photoredox catalysis, demonstrate varied properties based on the ground-state geometry, metal-to-ligand charge transfer, and luminescence spectra (Leoni et al., 2018).

Catalysis in Arylation Reactions

Bis[2-(diphenylphosphino)phenyl] ether, in combination with palladium acetate, forms a highly active catalyst system for the coupling of anilines with aryl bromides. This system demonstrates effectiveness across a range of substrates, including electron-poor anilines and electron-rich aryl bromides, and exhibits tolerance to steric congestion (Sadighi, Harris, & Buchwald, 1998).

Amphiphilic Diphosphines Synthesis and Use in Hydroformylation

Novel amphiphilic diphosphines based on bis[2-(diphenylphosphino)phenyl] ether have been synthesized for use in hydroformylation reactions. These diphosphines, when used in hydroformylation, achieve high linear/branched ratios and activities, along with minimal isomerization (Buhling et al., 1997).

Structural and Emission Properties in Cu(I) and Ni(II) Complexes

The synthesis and structural characterization of pseudotetrahedral complexes involving Bis[2-(diphenylphosphino)phenyl] ether have been studied. These complexes, particularly those containing Cu(I), exhibit unique photophysical properties, including high emission quantum yields and long excited-state lifetimes (Kuang et al., 2002).

Self-Assembly in Macrocyclic Dinuclear Pd(II)-Phosphine Complexes

Bis[4-[2-(diphenylphosphino)ethyl]phenyl] ether, a related ligand, undergoes spontaneous self-assembly under thermodynamic control to form macrocyclic dinuclear complexes. This process does not require specialized techniques like high dilution methods (Fujita et al., 1993).

Lanthanide Halide and Nitrate Complexes

Complexes of bisphosphine dioxide ethers with lanthanide chlorides, bromides, and nitrates have been synthesized. These complexes exhibit ionic structures and highlight the flexibility of the ligand structure in coordination (Fawcett et al., 2004).

Mechanism of Action

Safety and Hazards

“Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed .

Future Directions

Given its wide use in OLED materials, “Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” is likely to continue playing a significant role in the development of new electronic devices . Its use as a ligand in various inorganic reactions also suggests potential applications in other areas of chemistry .

Biochemical Analysis

Biochemical Properties

Bis[2-[(oxo)diphenylphosphino]phenyl] Ether plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it is used as a ligand in the synthesis of copper(I) complexes, which are essential in catalyzing organic reactions . The nature of these interactions involves the coordination of the phosphine oxide groups with metal ions, enhancing the stability and reactivity of the complexes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions. For example, its interaction with copper(I) complexes can modulate oxidative stress responses in cells . Additionally, it may impact gene expression by influencing transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The phosphine oxide groups in the compound can coordinate with metal ions, leading to the formation of stable complexes. These complexes can inhibit or activate enzymes, depending on the specific biochemical context . For instance, in the presence of copper(I) ions, this compound can form complexes that enhance catalytic activity in organic reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic functions. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and metal ion homeostasis. It interacts with enzymes and cofactors involved in these pathways, modulating their activity and influencing metabolic flux . For example, its interaction with copper(I) ions can affect the redox state of cells, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It is often found in regions of the cell where metal ion homeostasis and oxidative stress responses are regulated . This localization is crucial for its activity, as it allows the compound to interact with relevant biomolecules and exert its effects.

Properties

IUPAC Name

1-diphenylphosphoryl-2-(2-diphenylphosphorylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28O3P2/c37-40(29-17-5-1-6-18-29,30-19-7-2-8-20-30)35-27-15-13-25-33(35)39-34-26-14-16-28-36(34)41(38,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTVYRDSOVWELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of DPEPO is C36H28O3P2, and its molecular weight is 570.54 g/mol.

A: DPEPO has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), mass spectrometry, and Fourier Transform Infrared (FTIR) spectroscopy. [, , ] These techniques provide information about the structure, purity, and functional groups present in the molecule.

A: DPEPO is primarily used as a host material for blue thermally activated delayed fluorescence (TADF) emitters in OLEDs. [, , ] It possesses a high triplet energy level (T1) of 3.3 eV, which is crucial for effectively confining excitons within the emissive layer and achieving high device efficiency. [, ]

A: OLEDs incorporating DPEPO as a host material for blue TADF emitters can achieve deep-blue electroluminescence with narrow full width at half maximum (FWHM) values, indicating good color purity. [, ] The specific color coordinates depend on the emitter used and device architecture.

A: Despite its advantages, DPEPO suffers from drawbacks such as limited charge carrier mobility and lower stability compared to some alternative host materials. [, ] These limitations can lead to efficiency roll-off at high brightness levels and shorter device lifetimes, particularly in blue TADF OLEDs.

A: Yes, researchers are actively exploring alternative host materials to overcome the limitations of DPEPO. Some promising alternatives include mCPCN (3′,5‐di(9H‐carbazol‐9‐yl)‐[1,1′‐biphenyl]‐3‐carbonitrile) and other materials with improved stability and charge transport properties. [, , ] These alternative hosts aim to achieve a balance between high efficiency, long lifespan, and color purity in blue TADF OLEDs.

A: Ongoing research focuses on addressing the limitations of DPEPO by developing novel host materials with improved stability, charge transport, and efficiency roll-off characteristics. [, ] Additionally, researchers are exploring the use of DPEPO derivatives and analogs with tailored properties to enhance its performance in blue TADF OLEDs.

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